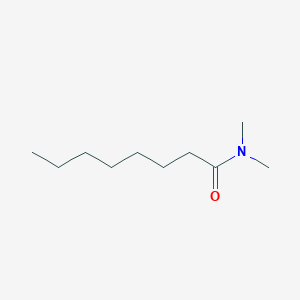

N,N-Dimethyloctanamide

Description

Properties

IUPAC Name |

N,N-dimethyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUBWHAOUIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027364 | |

| Record name | N,N-Dimethyloctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1118-92-9 | |

| Record name | N,N-Dimethyloctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyloctanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyloctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLOCTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO63R4XJMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyloctanamide: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide, also known by its synonym N,N-Dimethylcaprylamide, is a tertiary amide with significant applications across various chemical and industrial sectors.[1][2][3] It is a colorless to pale yellow liquid characterized by a faint, amine-like odor.[1] The molecule's structure, which features a long hydrophobic octyl chain and a polar dimethyl-substituted amide group, gives it unique properties as a polar aprotic solvent and a valuable intermediate in organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analytical methods, and safety protocols, tailored for a technical audience.

Chemical Structure and Identification

The molecular structure of this compound consists of an eight-carbon acyl chain attached to a nitrogen atom that is substituted with two methyl groups.[1] This structure results in a molecule with both hydrophobic and polar characteristics.[1]

Structural Identifiers

A collection of key structural identifiers for this compound is presented below.

| Identifier | Value |

| IUPAC Name | This compound[4][] |

| CAS Number | 1118-92-9[6] |

| Molecular Formula | C₁₀H₂₁NO[][6] |

| Canonical SMILES | CCCCCCCC(=O)N(C)C[][6] |

| InChI | InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3[] |

| InChIKey | VHRUBWHAOUIMDW-UHFFFAOYSA-N[] |

Physicochemical Properties

This compound's physical and chemical properties make it a versatile solvent and chemical intermediate. It is generally soluble in organic solvents but has limited solubility in water due to its long hydrocarbon tail.[1][7]

Tabulated Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 171.28 g/mol | [][6][8] |

| Appearance | Colorless to light yellow clear liquid | [1][] |

| Density | 0.865 g/cm³ | [] |

| Boiling Point | 233.6 °C at 760 mmHg | [N/A] |

| Flash Point | 127 °C | |

| pKa (Predicted) | -0.40 ± 0.70 | [1] |

| LogP | 2.69 | [N/A] |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via an amidation reaction. A common laboratory and industrial method involves the reaction of octanoyl chloride with dimethylamine.[1] An alternative approach uses octanoic acid and dimethylamine, often in the presence of a catalyst. [N/A]

A detailed experimental protocol for a lab-scale synthesis is as follows:

-

Reaction Setup : To a 50 mL pressure-resistant reaction tube equipped with a magnetic stirrer, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol), octanoic acid (0.5 mmol), N,N-dimethylformamide (2.0 mmol), di-tert-butyl peroxide (DTBP, 1 mmol), and 1,2-dichloroethane (DCE, 1 mL).

-

Reaction Conditions : Stir the sealed reaction mixture in an oil bath at 130 °C for 12 hours.

-

Workup : After cooling to room temperature, dilute the reaction solution with ethyl acetate and filter it through a pad of diatomaceous earth.

-

Purification : Wash the filtrate sequentially with a saturated aqueous sodium bicarbonate solution (5 mL) and a saturated aqueous sodium chloride solution (5 mL x 2). Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Isolation : Purify the resulting residue by preparative thin-layer chromatography (TLC) on silica gel to yield the final product.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using reverse-phase HPLC.[3]

-

Method : Reverse Phase (RP) HPLC[3]

-

Stationary Phase : Newcrom R1 column[3]

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid.[3] For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[3]

-

Application : This method is suitable for routine analysis, impurity profiling, and can be scaled for preparative separation and pharmacokinetic studies.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups (as two separate singlets around 2.9-3.0 ppm) due to restricted rotation around the C-N amide bond.[4] The α-methylene protons next to the carbonyl group would appear as a triplet around 2.3 ppm, with the remaining protons of the octyl chain resonating further upfield.[4]

-

¹³C NMR Spectroscopy : The carbon NMR would show a characteristic signal for the carbonyl carbon around 170 ppm. The carbons of the N-methyl groups and the octyl chain would also be visible at distinct chemical shifts.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O (carbonyl) stretching of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹.[4] Strong absorptions from C-H stretching of the alkyl groups will be present between 2850 and 3000 cm⁻¹.[4]

-

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and can help identify impurities.[4] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high precision.[4]

Structure-Property Relationships

The dual nature of the this compound structure directly influences its chemical behavior and applications.

Applications

The unique properties of this compound make it suitable for several applications:

-

Solvent : It is widely used as a solvent in industrial processes, including in the manufacturing of pesticides, fertilizers, and other agricultural chemicals.[1][2][9]

-

Chemical Synthesis : It serves as a crucial intermediate or reactant in the synthesis of surfactants, pharmaceutical agents, and other specialty chemicals.[1][7]

-

Agrochemicals : In agriculture, it functions not only as a solvent but also as an emulsifier and a synergist for pesticides, enhancing their effectiveness.[2]

Safety and Handling

This compound is classified as hazardous and requires careful handling to avoid exposure.

GHS Hazard Information

| Hazard Class | GHS Statement(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |

Safe Handling Protocols

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat when handling. [N/A]

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

-

Environmental Concerns : The compound is not readily biodegradable, and release into the environment should be avoided. [N/A]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 6. Synthonix, Inc > 1118-92-9 | this compound [synthonix.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

In-Depth Technical Guide: N,N-Dimethyloctanamide (CAS 1118-92-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyloctanamide, also known as N,N-Dimethylcaprylamide, is a versatile polar aprotic solvent and chemical intermediate with the CAS number 1118-92-9.[1][2] Its unique combination of a long alkyl chain and a dimethyl-substituted amide group imparts both hydrophobic and polar characteristics, making it a valuable compound in a wide array of industrial and research applications.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, safety and handling information, and its primary applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint, amine-like odor at room temperature.[1][3] Its high boiling point and thermal stability make it suitable for high-temperature processes.[1] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1118-92-9 | [1][2] |

| Molecular Formula | C₁₀H₂₁NO | [1][2][4] |

| Molecular Weight | 171.28 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | ~0.88 g/cm³ at 25°C | [1] |

| Boiling Point | ~260°C (760 mmHg); 233.6°C (760 mmHg) | [1][2] |

| Melting Point | ~ -20°C | [1] |

| Flash Point | ~120°C; 87.7°C | [1][2] |

| Solubility | Partially soluble in water; miscible with alcohols, ethers, and ketones. | [1] |

| Refractive Index (nD) | ~1.440–1.450 | [1] |

Synthesis of this compound

This compound is typically synthesized via amidation reaction. Two primary routes are commonly employed, starting from either octanoic acid or its more reactive derivative, octanoyl chloride.

Synthesis from Octanoic Acid and Dimethylamine

This is a direct amidation method that involves the reaction of octanoic acid with dimethylamine, typically in the presence of a catalyst and heat to drive off the water byproduct.[5][6]

Experimental Protocol:

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add octanoic acid and a catalyst (e.g., 2% by weight of a specialized catalyst, or a dehydrating agent like P₂O₅).[1][7]

-

Reagent Addition: While stirring, introduce dimethylamine gas into the flask or add an aqueous solution of dimethylamine. The molar ratio of octanoic acid to dimethylamine is typically between 1:1 and 1:1.8.[5][7]

-

Reaction Conditions: Heat the mixture to a temperature range of 100-145°C.[6][8] The reaction is monitored by measuring the acid number of the mixture.[7] Water is continuously removed by distillation to drive the equilibrium towards the product.

-

Work-up and Purification: Once the reaction is complete (indicated by a stable, low acid value), cool the mixture to below 50°C.[7] The catalyst is removed by filtration. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[5][7]

Caption: General workflow for the synthesis of this compound from octanoic acid.

Synthesis from Octanoyl Chloride and Dimethylamine

This method, an example of the Schotten-Baumann reaction, is generally faster and proceeds under milder conditions due to the higher reactivity of the acyl chloride. It requires a base to neutralize the HCl byproduct.[9][10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve dimethylamine in an inert solvent like dichloromethane (DCM). Add a base, such as triethylamine or aqueous sodium hydroxide, to the flask.[9][11] Cool the mixture in an ice bath.

-

Reagent Addition: Dissolve octanoyl chloride (1.0 equivalent) in DCM and add it to the addition funnel. Add the octanoyl chloride solution dropwise to the cooled, stirring dimethylamine solution.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or by the disappearance of the octanoyl chloride peak (~1800 cm⁻¹) in FT-IR.[9]

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[11]

Caption: General workflow for the synthesis of this compound from octanoyl chloride.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound at a concentration of approximately 10 mM in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-600 MHz spectrometer. A key feature is the presence of two distinct singlets for the N-methyl groups around 2.9-3.0 ppm due to restricted rotation around the C-N amide bond.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Typical acquisition parameters include a 2-second relaxation delay.[12]

-

Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to TMS.

Table 2: Representative NMR Signal Assignments for this compound in CDCl₃

| Atom(s) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ -(CH₂)₆- | ~0.88 (t) | ~14.0 |

| -(C H₂)₅- | ~1.2-1.3 (m) | ~22.6, 25.8, 29.3, 31.7 |

| -CH₂-C H₂-C=O | ~1.6 (quintet) | ~24.8 |

| -C H₂-C=O | ~2.3 (t) | ~35.0 |

| N-(CH₃ )₂ | ~2.9-3.0 (2 x s) | ~35.0, 38.0 |

| C =O | - | ~170-173 |

Note: Exact chemical shifts may vary based on solvent and experimental conditions.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups. The most diagnostic peak for this compound is the strong carbonyl (C=O) stretch of the tertiary amide.

Experimental Protocol:

-

Sample Preparation (Neat Liquid): Place a small drop of the liquid sample directly onto the surface of an ATR crystal or between two KBr plates to form a thin film.[3][13]

-

Background Spectrum: Record a background spectrum of the empty instrument.[14]

-

Sample Spectrum: Record the spectrum of the sample over the range of 4000-600 cm⁻¹.[14]

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (Alkyl) | 2850-3000 | Strong, stretching vibrations |

| C=O (Amide) | 1630-1660 | Strong, characteristic carbonyl stretch |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or methanol.

-

GC-MS Instrument Parameters:

-

GC Column: Use a mid-polarity column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

-

Injector Temperature: Set to 160-180°C.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[16]

-

Oven Program: Start at a suitable temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature to ensure elution of the compound.

-

MS Interface Temperature: 270-290°C.[15]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[15]

-

-

Data Acquisition and Analysis: Inject the sample. The retention time is used for chromatographic identification, while the mass spectrum confirms the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 171.

Caption: Workflow for the analytical characterization of this compound.

Applications

This compound's properties make it a highly versatile compound.

-

Agrochemicals: It is widely used as a high-purity solvent in pesticide formulations, helping to dissolve active ingredients and improve stability. It also acts as a synergist, enhancing the potency of pesticides.[9]

-

Polymer Industry: It serves as a solvent for various polymers, including polyamides and polyacrylonitrile, and acts as a plasticizer to improve flexibility and durability.[1]

-

Paints and Coatings: Its excellent solvency for a wide range of resins, polymers, and pigments makes it a valuable component in paint formulations, where it also helps control viscosity.[11]

-

Chemical Synthesis: It is used as a solvent and reactant in various chemical reactions.[3][5] It has been identified as an effective cosolvent in palladium-catalyzed cross-coupling reactions, particularly in flow chemistry applications.[1][17]

-

Other Industrial Uses: It can be a precursor in the production of surfactants and lubricants.[5]

Safety and Handling

Table 4: GHS Hazard Information for this compound

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|

| Danger | H315: Causes skin irritation.[4][8] H318/H319: Causes serious eye damage/irritation.[4][8][13] H335: May cause respiratory irritation.[4][18] | P264: Wash hands thoroughly after handling.[8] P280: Wear protective gloves/eye protection/face protection.[8][13] P302+P352: IF ON SKIN: Wash with plenty of water.[8][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][13] |

Handling and Storage:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, gloves, and eye/face protection.[8]

-

Avoid contact with skin and eyes.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Store apart from foodstuff containers or incompatible materials.[8]

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. This compound | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. biosynce.com [biosynce.com]

- 7. CN103381359B - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide - Google Patents [patents.google.com]

- 8. CN114403136A - Mixed solvent mainly comprising N, N-dimethylcaproamide, and preparation method and application thereof - Google Patents [patents.google.com]

- 9. N,N-Dimethyldecanamide mixt. with this compound | 67359-57-3 | Benchchem [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 15. CN102033113B - Method for determining content of dimethylformamide - Google Patents [patents.google.com]

- 16. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of a "Catalytic" Cosolvent, N,N-Dimethyl Octanamide, Allows the Flow Synthesis of Imatinib with no Solvent Switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Synthesis of N,N-Dimethyloctanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for N,N-Dimethyloctanamide (CAS 1118-92-9), a versatile amide with applications in various chemical and pharmaceutical contexts. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Introduction

This compound is a tertiary amide characterized by an eight-carbon alkyl chain. Its amphiphilic nature, stemming from the polar amide group and the nonpolar octyl chain, makes it a useful solvent, intermediate, and component in formulations within the agrochemical and pharmaceutical industries.[1][2] This guide explores the most common and effective methods for its synthesis, providing researchers with the necessary information for laboratory-scale preparation and process development.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main approaches: the acylation of dimethylamine with an activated carboxylic acid derivative (acyl chloride) and the direct amidation of octanoic acid with dimethylamine. A third, more specialized method involves a copper-catalyzed reaction with N,N-dimethylformamide.

From Octanoyl Chloride and Dimethylamine

This is a classic and highly efficient method for forming the amide bond. The high reactivity of the acyl chloride with the amine nucleophile drives the reaction to completion, often with high yields. A base is typically required to neutralize the hydrochloric acid byproduct.[3][4][5]

From Octanoic Acid and Dimethylamine

Direct amidation of a carboxylic acid with an amine is a more atom-economical approach but requires overcoming a significant energy barrier and managing the formation of water.[4] This is typically achieved by using high temperatures to drive off water or by employing a dehydrating agent or catalyst.[6][7]

Copper-Catalyzed Synthesis from Octanoic Acid and N,N-Dimethylformamide

A more recent method involves the use of a copper catalyst to facilitate the reaction between octanoic acid and N,N-dimethylformamide (DMF), where DMF serves as the dimethylamine source.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic pathways for this compound.

| Pathway | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Acyl Chloride | Octanoyl Chloride, Dimethylamine | Base (e.g., NaOH) | - | 8 - 12 | - | - | ~85 | [6][10] |

| 2. Direct Amidation | Octanoic Acid, Dimethylamine | Dehydrating Agent (e.g., P2O5) | - | 80 - 100 | - | >90 | - | [6] |

| 2. Direct Amidation (Catalytic) | Octanoic Acid, Dimethylamine | Molybdenum Trioxide | - | 120 - 145 | - | - | - | [11] |

| 3. Copper-Catalyzed | Octanoic Acid, N,N-Dimethylformamide | Copper(II) trifluoromethanesulfonate (Cu(OTf)2), Di-tert-butyl peroxide (DTBP) | 1,2-dichloroethane (DCE) | 130 | 12 | - | - | [8][9] |

Experimental Protocols

Pathway 1: Synthesis from Octanoyl Chloride and Dimethylamine

This protocol is based on a general procedure for the Schotten-Baumann reaction.[5]

Materials:

-

Octanoyl Chloride

-

Aqueous solution of Dimethylamine

-

Inert solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine or aqueous Sodium Hydroxide)

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve dimethylamine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in dichloromethane at 0 °C.

-

Slowly add octanoyl chloride (1.0 equivalent) dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction with water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation or chromatography as needed.

Caption: Workflow for the synthesis of this compound from octanoyl chloride.

Pathway 2: Direct Amidation of Octanoic Acid and Dimethylamine (Industrial Scale)

This protocol describes a general industrial-scale synthesis.

Materials:

-

Octanoic Acid

-

Dimethylamine

-

Dehydrating agent (e.g., Phosphorus pentoxide)

Procedure:

-

Charge a suitable reactor with octanoic acid and dimethylamine.

-

Add a dehydrating agent.

-

Heat the mixture to 80-100°C under a controlled pressure of 1-2 atm.

-

Continuously remove the water formed during the reaction.

-

After the reaction is complete (monitored by, for example, acid value titration), cool the mixture.

-

The product is then purified, typically by distillation, to achieve a purity of >90%.[6]

Caption: Industrial synthesis of this compound via direct amidation.

Pathway 3: Copper-Catalyzed Synthesis from Octanoic Acid and N,N-Dimethylformamide

This protocol is adapted from a modern synthetic methodology.[8][9]

Materials:

-

Octanoic acid (0.5 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2, 0.05 mmol)

-

N,N-dimethylformamide (2.0 mmol)

-

Di-tert-butyl peroxide (DTBP, 1 mmol)

-

1,2-dichloroethane (DCE, 1 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 50 mL pressure-resistant reaction tube equipped with a magnetic stirrer, add copper(II) trifluoromethanesulfonate (0.05 mmol), octanoic acid (0.5 mmol), N,N-dimethylformamide (2.0 mmol), di-tert-butyl peroxide (1 mmol), and 1,2-dichloroethane (1 mL) in sequence.

-

Stir the reaction mixture in an oil bath at 130 °C for 12 hours.

-

Cool the reaction to room temperature.

-

Dilute the reaction solution with ethyl acetate and filter through a pad of diatomaceous earth.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution (5 mL) and saturated aqueous sodium chloride solution (5 mL x 2).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.

-

Purify the residue by preparative thin-layer chromatography on silica gel to afford the target product this compound.

Caption: Copper-catalyzed synthesis of this compound.

References

- 1. This compound (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. guidechem.com [guidechem.com]

- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | High-Purity Reagent | RUO [benchchem.com]

- 7. biosynce.com [biosynce.com]

- 8. This compound | 1118-92-9 [chemicalbook.com]

- 9. This compound CAS#: 1118-92-9 [m.chemicalbook.com]

- 10. US20090093647A1 - Process for producing n,n-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]

- 11. CN114403136A - Mixed solvent mainly comprising N, N-dimethylcaproamide, and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Characteristics of N,N-Dimethyloctanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyloctanamide, a versatile amide solvent and chemical intermediate. Due to its unique molecular structure, possessing both a polar amide head and a nonpolar octyl tail, its solubility behavior is of significant interest in various applications, including chemical synthesis, formulation development, and drug delivery. While extensive quantitative solubility data is not widely available in public literature, this guide outlines the expected solubility trends, provides a detailed experimental protocol for determining precise solubility values, and presents a logical framework for understanding its behavior in different organic solvents.

Physicochemical Properties of this compound

This compound (CAS No. 1118-92-9) is a colorless to pale yellow liquid at room temperature.[1][2] Its structure, featuring a C8 alkyl chain, imparts significant hydrophobic character, while the N,N-dimethylamide group provides polarity.[1] This amphiphilic nature governs its solubility profile.

Key Physicochemical Data:

-

Molecular Formula: C₁₀H₂₁NO[1]

-

Molecular Weight: 171.28 g/mol

-

Density: Approximately 0.865 g/cm³

-

Boiling Point: Approximately 233.6 °C at 760 mmHg

-

Appearance: Colorless to pale yellow liquid[2]

Expected Solubility Profile

The solubility of this compound is dictated by the principle of "like dissolves like." Its long alkyl chain suggests good solubility in nonpolar, hydrocarbon-based solvents.[1] Conversely, the polar amide group allows for interactions with polar solvents.[1] It is known to be soluble in a variety of organic solvents but has limited solubility in water.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): this compound is expected to be readily miscible with these solvents due to favorable dipole-dipole interactions with its amide group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated, facilitated by hydrogen bonding between the solvent's hydroxyl group and the oxygen atom of the amide group in this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long octyl chain is the dominant factor here, leading to high solubility in these hydrocarbon solvents through van der Waals forces.[1]

Quantitative Solubility Data

For data presentation, it is recommended to structure the experimentally determined solubility in a clear, tabular format as exemplified below.

Table 1: Experimentally Determined Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K).

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | T₁ | Value |

| T₂ | Value | |

| T₃ | Value | |

| Ethanol | T₁ | Value |

| T₂ | Value | |

| T₃ | Value | |

| Acetone | T₁ | Value |

| T₂ | Value | |

| T₃ | Value | |

| Ethyl Acetate | T₁ | Value |

| T₂ | Value | |

| T₃ | Value | |

| Hexane | T₁ | Value |

| T₂ | Value | |

| T₃ | Value | |

| Toluene | T₁ | Value |

| T₂ | Value | |

| T₃ | Value |

Note: T₁, T₂, T₃ represent the different temperatures at which the solubility is measured. "Value" would be the experimentally determined mole fraction.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid solute in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Solution: In a sealed glass vial, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of a distinct separate phase of the solute ensures that the solution is saturated.

-

Equilibration: Place the vials in the thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. To avoid contamination from the undissolved solute, immediately pass the solution through a syringe filter into a pre-weighed vial.

-

Quantification: Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method such as GC or HPLC.

-

Data Calculation: From the determined concentration, calculate the mole fraction solubility.

4.3. Analytical Method Development

A robust and validated analytical method is crucial for accurate solubility determination.

-

Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is suitable for analyzing this compound. A suitable capillary column (e.g., a non-polar or medium-polarity column) should be selected. The method should be validated for linearity, accuracy, and precision using standard solutions of this compound in the respective solvent.

-

High-Performance Liquid Chromatography (HPLC): An HPLC system with a UV detector can also be used. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would likely provide good separation. The method should be similarly validated.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to N,N-Dimethyloctanamide for Researchers and Drug Development Professionals

An overview of N,N-Dimethyloctanamide, its common synonyms, physicochemical properties, and applications, with a focus on its role as a solvent and skin penetration enhancer in pharmaceutical formulations.

Introduction and Common Synonyms

This compound, a versatile amide, is a subject of increasing interest in various scientific and industrial fields, including agrochemical and pharmaceutical development. For researchers and professionals in these areas, a comprehensive understanding of this compound is crucial. This guide provides an in-depth look at its synonyms, properties, synthesis, and applications, with a particular focus on its role in drug delivery.

In scientific literature and commercial contexts, this compound is known by several names. The most prevalent synonym is N,N-Dimethylcaprylamide . Being aware of these synonyms is essential for conducting thorough literature searches and for sourcing the compound.

Table 1: Common Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound |

| Common Synonym | N,N-Dimethylcaprylamide |

| CAS Number | 1118-92-9[1] |

| EINECS Number | 214-272-5[1] |

| Molecular Formula | C10H21NO[1] |

| Other Synonyms | OCTANAMIDE, N,N-DIMETHYL-, Hallcomid M-8-10, Caprylic acid dimethylamide |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint amine-like odor. Its molecular structure, featuring a polar amide group and a nonpolar octyl chain, gives it amphiphilic properties, making it a versatile solvent.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 171.28 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 175-177 °C @ 0.15 Torr[3] |

| Flash Point | 87.7 ± 9.6 °C[3] |

| Density | ~0.94 g/cm³[3] |

| Solubility | Soluble in most organic solvents; insoluble in water.[2][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of octanoyl chloride with dimethylamine.[5] This amidation reaction is a standard procedure in organic synthesis.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of this compound:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with a solution of dimethylamine in a suitable inert solvent.

-

Addition of Acyl Chloride: Octanoyl chloride is added dropwise to the dimethylamine solution, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is washed with water and brine to remove unreacted starting materials and byproducts.

-

Purification: The crude product is then purified, commonly by distillation under reduced pressure, to yield pure this compound.

Applications of this compound

This compound's unique properties make it a valuable component in various applications, from agriculture to pharmaceuticals.

Agrochemical Formulations

In the agrochemical industry, this compound serves multiple functions:

-

Solvent: It is an effective solvent for a wide range of active ingredients used in pesticides and herbicides.

-

Emulsifier: It aids in the formation and stabilization of emulsions, which is crucial for the application of many agrochemical products.

-

Synergist: It can enhance the efficacy of active ingredients, potentially allowing for lower concentrations to be used.

Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic sectors, this compound is primarily investigated for its role as a solvent and a skin penetration enhancer.

Its ability to dissolve a variety of organic compounds makes it a suitable solvent in topical and transdermal formulations. The solubility of active pharmaceutical ingredients (APIs) is a critical factor in their bioavailability and efficacy. While specific solubility data for a wide range of drugs in this compound is not extensively published, its chemical relatives, such as N,N-dimethylacetamide (DMA), are known to be excellent solubilizing agents for poorly water-soluble drugs.[6] For instance, ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is soluble in dimethylformamide, a related amide solvent.[2]

One of the most promising applications of this compound in drug development is its potential as a skin penetration enhancer. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many drugs. Penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, allowing for increased permeation of APIs.

The proposed mechanism of action for amide-based penetration enhancers like this compound involves the disruption of the highly ordered lipid structure of the stratum corneum. This fluidization of the lipid bilayers is thought to create more pathways for drug molecules to diffuse through the skin.

Experimental Evaluation of Skin Penetration

The efficacy of a skin penetration enhancer is typically evaluated using in vitro permeation studies. A common apparatus for this is the Franz diffusion cell.

General Experimental Protocol for In Vitro Permeation Studies

-

Membrane Preparation: A sample of skin (often from human or animal models) is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Formulation Application: The drug formulation, with and without the penetration enhancer, is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, which contains a receptor fluid that mimics physiological conditions.

-

Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this data, key parameters such as the steady-state flux (Jss) and the enhancement ratio (ER) can be calculated. The enhancement ratio is the ratio of the flux with the enhancer to the flux without the enhancer.

Conclusion

This compound, also widely known as N,N-Dimethylcaprylamide, is a versatile compound with established applications in the agrochemical industry and significant potential in pharmaceutical and cosmetic formulations. Its properties as a solvent and a skin penetration enhancer make it a compound of interest for the development of topical and transdermal drug delivery systems. Further research is warranted to generate more quantitative data on its efficacy in enhancing the permeation of specific drugs and to fully elucidate its mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the utility of this compound in their work.

References

- 1. This compound | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ibuprofen - LKT Labs [lktlabs.com]

- 3. echemi.com [echemi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. biosynce.com [biosynce.com]

- 6. Effect of permeation enhancers on the release of ketoprofen through transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyloctanamide: A Technical Guide to its Historical Context, Synthesis, and Physicochemical Properties

Abstract

N,N-Dimethyloctanamide, a versatile amide with significant applications in research and industry, has a history rooted in the broader development of amidation chemistry. This technical guide provides an in-depth overview of its historical context, common synthetic methodologies, and key physicochemical properties. Detailed experimental protocols and a visual representation of the synthetic workflow are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context and Discovery

The specific discovery of this compound is not attributed to a single individual or a landmark publication. Its emergence is intrinsically linked to the advancement of synthetic organic chemistry, particularly the development of methods for forming amide bonds. Amidation reactions, the condensation of a carboxylic acid or its derivative with an amine, have been fundamental in organic synthesis since the 19th century.

This compound, being a straightforward N,N-disubstituted amide of a common fatty acid (octanoic acid), was likely first synthesized as part of broader studies on the properties and applications of fatty acid amides. The Beilstein Handbook, a comprehensive database of organic compounds, records this compound under the reference number 3-04-00-00128, indicating its long-standing presence in the chemical literature.

Early research into surfactants, solvents, and agricultural chemicals likely spurred the investigation and subsequent production of a variety of fatty acid amides, including this compound. Its utility as a polar aprotic solvent, an emulsifier, and a synergist in pesticide formulations has cemented its place in industrial chemistry.[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint amine-like odor.[2] Its molecular structure, featuring a long hydrophobic alkyl chain and a polar amide group, imparts amphiphilic properties, making it a useful solvent for a range of substances.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO | [3] |

| Molecular Weight | 171.28 g/mol | [3] |

| CAS Number | 1118-92-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | >200 °C at 760 mmHg | [4] |

| Melting Point | Below room temperature | [4] |

| Solubility | Soluble in organic solvents, insoluble in water | [2] |

Synthesis of this compound

The most prevalent methods for the synthesis of this compound involve the reaction of an octanoic acid derivative with dimethylamine.

From Octanoyl Chloride

A common and efficient laboratory-scale synthesis involves the reaction of octanoyl chloride with dimethylamine.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

References

Spectroscopic Profile of N,N-Dimethyloctanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dimethyloctanamide (CAS No. 1118-92-9), a C10H21NO amide used as a solvent and in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While specific peak-by-peak data with coupling constants can vary slightly based on solvent and instrument parameters, the characteristic chemical shifts are key identifiers.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 170 - 173 |

| N-Methyl (N-(CH₃)₂) | ~38 |

| N-Methyl (N-(CH₃)₂) | ~35 |

Note: The two N-methyl groups may be non-equivalent due to hindered rotation around the amide C-N bond, resulting in two distinct signals.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| N-Methyl (N-(CH₃)₂) | ~2.9 | Singlet | 6H |

| α-Methylene (-CH₂-C=O) | ~2.3 | Triplet | 2H |

| β-Methylene (-CH₂-CH₂-C=O) | ~1.6 | Multiplet | 2H |

| Methylene Chain (-(CH₂)₄-) | ~1.3 | Multiplet | 8H |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are characteristic of a tertiary amide and a long alkyl chain.[1]

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2850 - 3000 | C-H | Alkyl chain stretching |

| ~1640 - 1670 | C=O | Tertiary amide carbonyl stretching |

| 1350 - 1470 | C-H | CH₂/CH₃ bending |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Table 4: Key Mass Spectrometry (MS) Data for this compound

| Parameter | Value | Ionization Method |

| Molecular Weight | 171.28 g/mol | - |

| Precursor Ion ([M+H]⁺) | 172.1695907513 m/z | ESI-QTOF |

| Top Peak (m/z) | 87, 58 | GC-MS |

| 2nd Highest Peak (m/z) | 45 | GC-MS |

| 3rd Highest Peak (m/z) | 72 | GC-MS |

Note: The fragmentation pattern can vary depending on the ionization technique and energy. The listed m/z values represent significant fragments observed in GC-MS analysis.[2]

Experimental Protocols

While specific instrument parameters for the cited data are not available, this section outlines generalized experimental protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is collected. The instrument software automatically subtracts the background to produce the final spectrum, typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

GC Separation: The sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.

-

MS Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethyloctanamide as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide (DMO) is a polar aprotic solvent with a unique combination of properties that make it a valuable tool in modern organic synthesis. Its structure, featuring a long alkyl chain and a dimethylamide group, imparts both lipophilic and polar characteristics. This allows it to dissolve a wide range of organic compounds while also exhibiting amphiphilic behavior that can be advantageous in certain reaction systems.[1] DMO is emerging as a sustainable alternative to traditional polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity.

These application notes provide a comprehensive overview of the use of this compound as a solvent in organic synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively implement DMO in their synthetic workflows.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1118-92-9 |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 233.6 °C at 760 mmHg[3] |

| Density | 0.865 g/cm³ |

| Flash Point | 87.7 °C |

| Solubility | Soluble in organic solvents; insoluble in water.[1] |

Safety Information: this compound may cause skin and eye irritation.[4][5][6] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[5]

Application in Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

A significant application of this compound is its use as a "catalytic" cosolvent in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions, particularly in continuous-flow systems. Its amphiphilic nature is crucial for promoting efficient mixing in biphasic reaction media, thereby preventing the precipitation of products and inorganic salts that can lead to reactor clogging. This is a common challenge when using conventional solvents in flow chemistry.

Synthesis of Biarylamines in a Continuous-Flow System

Researchers have developed a general and efficient method for the synthesis of a variety of biarylamines using this compound as a cosolvent. The biphasic system, typically employing an organic solvent with an aqueous base, benefits from the addition of DMO to facilitate smooth and continuous operation.

Experimental Workflow for Continuous-Flow C-N Cross-Coupling

Caption: Workflow for the continuous-flow synthesis of biarylamines.

General Experimental Protocol

The following is a representative protocol for the palladium-catalyzed C-N cross-coupling of an aryl triflate with an amine in a continuous-flow system using this compound as a cosolvent.

Reagent Solutions:

-

Solution A (Organic Phase): A solution of the aryl triflate (1.0 equiv.), the amine (1.2 equiv.), and a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.) in toluene.

-

Solution B (Aqueous Phase): An aqueous solution of K₃PO₄ (3.0 M).

-

Solution C (Cosolvent): Neat this compound.

Flow System Setup:

-

Solutions A, B, and C are drawn into separate syringes and placed on syringe pumps.

-

The outlets of the syringes are connected via PFA tubing to a T-mixer.

-

The output of the T-mixer is directed into a heated coil reactor (e.g., 10 mL PFA tubing immersed in a heated oil bath).

-

The outlet of the reactor is connected to a back-pressure regulator (e.g., 100 psi) to maintain a single phase at elevated temperatures.

Reaction Conditions:

-

Flow Rates:

-

Solution A: 80 µL/min

-

Solution B: 20 µL/min

-

Solution C: 10 µL/min (resulting in a 10% v/v of DMO in the organic phase)

-

-

Reactor Temperature: 110 °C

-

Residence Time: Calculated based on the total flow rate and the reactor volume.

Workup and Isolation:

-

The reaction mixture is collected from the outlet of the back-pressure regulator.

-

The biphasic mixture is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biarylamine.

Quantitative Data: Synthesis of Various Biarylamines

The following table summarizes the yields for the synthesis of a range of biarylamines using the continuous-flow protocol with this compound as a cosolvent.

| Entry | Aryl Halide/Triflate | Amine | Product | Yield (%) |

| 1 | 4-tert-Butylphenyl triflate | Morpholine | 4-(4-tert-Butylphenyl)morpholine | 95 |

| 2 | 1-Naphthyl triflate | Morpholine | 4-(1-Naphthyl)morpholine | 92 |

| 3 | 4-Chlorophenyl triflate | Aniline | 4-Chloro-N-phenylaniline | 85 |

| 4 | 4-Bromotoluene | N-Methylaniline | 4-Methyl-N-methyl-N-phenylaniline | 91 |

| 5 | 2-Bromopyridine | 4-Methoxyaniline | N-(4-Methoxyphenyl)pyridin-2-amine | 88 |

Data adapted from the work of Yang, J. C., et al. in Angew. Chem. Int. Ed. 2016, 55, 2531-2535.

Logical Relationship Diagram: Role of this compound

The use of this compound as a catalytic cosolvent is key to overcoming common challenges in biphasic continuous-flow reactions.

Caption: Role of DMO in enabling efficient continuous-flow synthesis.

Conclusion

This compound serves as an effective and more sustainable alternative to traditional polar aprotic solvents in organic synthesis. Its application as a catalytic cosolvent in palladium-catalyzed C-N cross-coupling reactions under continuous-flow conditions has been demonstrated to be particularly valuable. The unique properties of DMO help to mitigate common issues such as reactor clogging, leading to high-yielding and robust synthetic processes. The provided protocols and data offer a solid foundation for researchers to incorporate this compound into their synthetic strategies, particularly for the construction of carbon-nitrogen bonds in the development of pharmaceuticals and other advanced materials.

References

- 1. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]

- 2. chembk.com [chembk.com]

- 3. NN-Dimethyloctanamide | CAS#:1118-92-9 | Chemsrc [chemsrc.com]

- 4. This compound | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 1118-92-9 | TCI Deutschland GmbH [tcichemicals.com]

Application Notes and Protocols: N,N-Dimethyloctanamide as a Synergist for Pesticides and Herbicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N-Dimethyloctanamide as a synergistic agent for pesticides and herbicides. The information is intended to guide researchers in designing and conducting experiments to evaluate its efficacy and to provide a framework for its application in agrochemical formulations.

Introduction to this compound as a Synergist

This compound (CAS No. 1118-92-9) is a high-purity, polar aprotic solvent with a versatile role in agrochemical formulations.[1] Beyond its function as a solvent and emulsifier, it acts as a synergist, enhancing the potency and effectiveness of various pesticides and herbicides.[1] This synergistic action can lead to improved crop protection, potentially at lower application rates of the active ingredient, thereby reducing environmental impact and formulation costs.[2]

Chemical and Physical Properties: [3]

| Property | Value |

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| Appearance | Colorless transparent liquid |

| Density | 0.865 g/cm³ |

| Boiling Point | 233.6 °C at 760 mmHg |

| Flash Point | 87.7 °C |

Mechanism of Action

The synergistic effect of this compound is believed to stem from a combination of its physicochemical properties, which facilitate the delivery of the active pesticide or herbicide to its target site. While the precise molecular interactions are a subject of ongoing research, the primary mechanisms are thought to involve:

-

Enhanced Penetration: As an amphiphilic molecule with a fatty acid amide structure, this compound can interact with the waxy cuticle of plant leaves and the chitinous exoskeleton of insects. This interaction disrupts the protective barrier, facilitating the penetration of the active ingredient to the target tissues.

-

Improved Solubilization and Bioavailability: this compound's excellent solvency helps to keep the active ingredient dissolved in the spray solution and on the target surface. This can prevent crystallization of the active ingredient and maintain its bioavailability for uptake.

-

Inhibition of Metabolic Detoxification (Hypothesized): While not definitively proven for this compound itself, some synergists function by inhibiting enzymes within the target organism that would otherwise metabolize and detoxify the pesticide.[4] It is plausible that this compound could interfere with detoxification pathways, such as those involving cytochrome P450 monooxygenases, thereby prolonging the activity of the pesticide.

Caption: Hypothetical mechanism of this compound's synergistic action.

Applications

This compound can be incorporated into various pesticide and herbicide formulations to enhance their efficacy.[1] Its use is particularly beneficial in the following applications:

-

Herbicidal Formulations: To improve the uptake of foliar-applied herbicides, especially against weeds with thick, waxy cuticles. It has been included in formulations with active ingredients like metyltetraprole.[5]

-

Insecticidal Formulations: To increase the penetration of contact insecticides through the insect cuticle, leading to faster knockdown and improved control.

-

Fungicidal Formulations: To enhance the translaminar and systemic activity of fungicides by facilitating their movement into the plant tissue.

-

Overcoming Resistance: By enhancing the delivery of the active ingredient to the target site, this compound may help to overcome certain types of resistance in target pests that are based on reduced penetration.

Data Presentation

The synergistic effect of this compound is quantified by comparing the efficacy of a pesticide or herbicide with and without its addition. Key metrics include the Median Lethal Concentration (LC50) or Median Effective Concentration (EC50) and the Synergistic Ratio (SR) or Co-toxicity Coefficient (CTC).[6]

Illustrative Data: The following tables present hypothetical data to demonstrate how the synergistic effects of this compound could be presented. Note: These values are for illustrative purposes only and are not derived from actual experimental results.

Table 1: Synergistic Effect of this compound on the Insecticidal Activity of a Pyrethroid against a Resistant Insect Strain.

| Treatment | LC50 (ppm) | 95% Confidence Interval | Synergistic Ratio (SR) |

| Pyrethroid Alone | 150 | 135-165 | - |

| Pyrethroid + this compound (1:5 ratio) | 30 | 25-35 | 5.0 |

Synergistic Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide in the mixture.[6] An SR value greater than 1 indicates synergism.

Table 2: Enhancement of Herbicidal Activity of Glyphosate by this compound on a Broadleaf Weed.

| Treatment | EC50 (g a.i./ha) | 95% Confidence Interval | Potentiation Factor |

| Glyphosate Alone | 400 | 370-430 | - |

| Glyphosate + this compound (1% v/v) | 250 | 230-270 | 1.6 |

Potentiation Factor = EC50 of herbicide alone / EC50 of herbicide with synergist. A potentiation factor greater than 1 indicates enhanced efficacy.

Experimental Protocols

The following are detailed protocols for evaluating the synergistic effect of this compound.

Protocol for Evaluating Synergism with an Insecticide

Objective: To determine the synergistic effect of this compound on the toxicity of an insecticide to a target insect species.

Materials:

-

Technical grade insecticide

-

This compound (99% purity)

-

Acetone or other suitable solvent

-

Distilled water

-

Non-ionic surfactant (e.g., Triton X-100)

-

Target insect species (e.g., third-instar larvae of a lepidopteran pest)

-

Artificial diet or host plant leaves

-

Petri dishes or multi-well plates

-

Micropipettes

-

Spray tower or topical application micro-applicator

-

Environmental chamber (controlled temperature, humidity, and photoperiod)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the insecticide in acetone.

-

Prepare a stock solution of this compound in acetone.

-

-

Dose-Response Bioassay (Insecticide Alone):

-

Prepare a series of at least five serial dilutions of the insecticide stock solution.

-

For a diet incorporation assay, incorporate the dilutions into the artificial diet. For a leaf-dip assay, dip host plant leaves into the solutions containing a non-ionic surfactant. For a topical application, apply a small droplet to the dorsal thorax of each insect.

-

Include a control group treated with solvent and surfactant only.

-

Place individual insects in petri dishes or wells with the treated diet/leaves.

-

Replicate each concentration and the control (e.g., 3-4 replicates of 10-20 insects each).

-

Incubate in an environmental chamber under controlled conditions.

-

Assess mortality after 24, 48, and 72 hours.

-

-

Dose-Response Bioassay (Insecticide + this compound):

-

Prepare a mixture of the insecticide and this compound at a fixed ratio (e.g., 1:1, 1:5, or 1:10 by weight).

-

Prepare a series of serial dilutions of this mixture.

-

Repeat the bioassay procedure as described in step 2.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula.

-

Perform probit analysis on the dose-mortality data to determine the LC50 values and their 95% confidence intervals for the insecticide alone and the mixture.

-

Calculate the Synergistic Ratio (SR) using the formula: SR = LC50 of insecticide alone / LC50 of insecticide in the mixture

-

References

- 1. This compound (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9357768B2 - Herbicidal composition with increased herbicidal efficacy - Google Patents [patents.google.com]

- 5. EP3841878A1 - Liquid pesticidal composition - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: N,N-Dimethyloctanamide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide (DMO) is a high-purity, polar aprotic solvent that is gaining significant interest in pharmaceutical research and development. Its molecular structure, featuring a C8 alkyl chain attached to a dimethyl-substituted amide group, imparts a unique combination of hydrophobicity and polarity.[1] Compared to shorter-chain analogs such as N,N-Dimethylformamide (DMF), DMO possesses a higher boiling point and enhanced lipophilicity.[2] These distinct physicochemical properties make it a valuable medium for a variety of organic transformations, especially those involving polar intermediates or reagents that necessitate solvation in a non-protogenic environment.[2]

DMO's strong dipole moment and its capacity to act as a Lewis base allow it to coordinate to cations, effectively solubilizing both ionic and polar compounds.[2] It can also function as an effective co-solvent, modulating the solubility and reactivity profiles of complex reaction mixtures.[2] These characteristics are particularly advantageous in facilitating catalytic systems and in the synthesis of complex molecules like pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as a "catalytic" cosolvent in the continuous flow synthesis of the anti-cancer drug Imatinib. Additionally, a standard laboratory protocol for the synthesis of this compound is provided.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H21NO | [] |

| Molecular Weight | 171.28 g/mol | [][4] |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Boiling Point | 155 °C | [] |

| Density | 0.865 g/cm³ | [] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Application Case Study: Continuous Flow Synthesis of Imatinib

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myeloid leukemia.[5] The synthesis of Imatinib often involves challenging C-N cross-coupling reactions. The use of this compound as a "catalytic" cosolvent in a biphasic continuous-flow system has been shown to significantly improve the efficiency of this synthesis, eliminating the need for solvent switches between reaction stages.[6]

Three-Step Continuous Flow Synthesis of Imatinib

The continuous flow synthesis of Imatinib using this compound as a cosolvent can be represented by the following workflow:

Caption: Three-step continuous flow synthesis of Imatinib.

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling in Flow

This protocol describes the final C-N cross-coupling step in the synthesis of Imatinib, where this compound is employed as a catalytic cosolvent.

Materials:

-

Substituted Benzamide (from Step 2)

-

N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

Palladium precatalyst (e.g., BrettPhos Pd G3)

-

Ligand (e.g., BrettPhos)

-

Potassium hydroxide (aq. solution)

-

Toluene

-

This compound (DMO)

-

Continuous flow reactor setup (e.g., packed-bed reactor)

Procedure:

-

Solution Preparation:

-

Prepare a solution of the substituted benzamide, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, palladium precatalyst, and ligand in a mixture of toluene and this compound (9:1 v/v).

-

Prepare an aqueous solution of potassium hydroxide.

-

-

Flow Reaction:

-

Set up the continuous flow reactor system, including pumps for the organic and aqueous phases, a packed-bed reactor, and a back-pressure regulator.

-

Pump the organic and aqueous solutions into the flow reactor at defined flow rates to achieve the desired residence time.

-

Maintain the reactor at the optimized temperature (e.g., 100-140 °C).

-

-

Work-up and Purification:

-

The output from the reactor is collected.

-

The biphasic mixture is separated, and the organic layer is washed with water and brine.

-

The organic solvent is removed under reduced pressure.

-